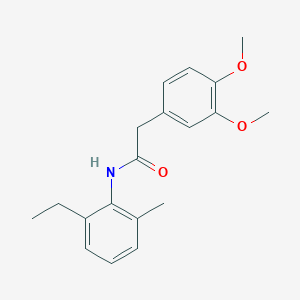
N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and fleas. In
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide is not fully understood. It is believed that N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide works by interfering with the insect's ability to detect and locate its host. N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide may also interfere with the insect's feeding behavior, making it less likely to bite. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide may also have a masking effect, making the user less attractive to insects.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide has been shown to have a low toxicity profile in humans. However, it can cause skin irritation and allergic reactions in some individuals. N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide is also known to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition can lead to a buildup of acetylcholine in the nervous system, which can cause a range of neurological symptoms.
Advantages and Limitations for Lab Experiments
N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide is a highly effective insect repellent and is widely used in laboratory experiments. It is relatively easy to obtain and can be used in a wide range of experimental settings. However, N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide can also have unintended effects on experimental outcomes. For example, N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide can interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide can also interfere with the activity of other chemicals, making it difficult to study their effects in combination with N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide.
Future Directions
There are several areas of future research that could be pursued related to N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide. Another area of interest is the study of the long-term effects of N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide exposure on human health. Finally, there is also interest in understanding the ecological impact of N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide on insect populations and the environment as a whole.
Conclusion:
N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide is a highly effective insect repellent that has been extensively studied for its scientific research applications. It is synthesized through a relatively simple process and has a wide range of uses in laboratory experiments. However, N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide can also have unintended effects on experimental outcomes and can cause skin irritation and allergic reactions in some individuals. Future research should focus on developing new insect repellents, studying the long-term effects of N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide exposure on human health, and understanding the ecological impact of N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide on insect populations and the environment.
Synthesis Methods
N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide is synthesized through a multi-step process that involves the reaction of 4-ethylbenzoyl chloride with 4,6-dimethyl-2-pyrimidinamine in the presence of a base. The resulting product is then purified through a series of distillation and recrystallization steps. The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide is relatively simple and can be carried out on a large scale.
Scientific Research Applications
N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide has been extensively studied for its insect repellent properties. It has been used in a wide range of scientific research applications, including field studies, laboratory experiments, and clinical trials. N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide has been shown to be highly effective in repelling a wide range of insects, including mosquitoes, ticks, and fleas. It has also been shown to have a long-lasting effect, with a single application providing protection for several hours.
properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-ethylbenzamide |
InChI |
InChI=1S/C15H17N3O/c1-4-12-5-7-13(8-6-12)14(19)18-15-16-10(2)9-11(3)17-15/h5-9H,4H2,1-3H3,(H,16,17,18,19) |
InChI Key |
HWYJKMBFJJWERU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






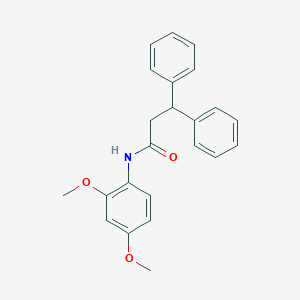
![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
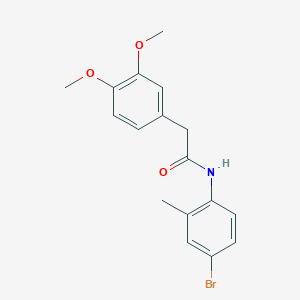
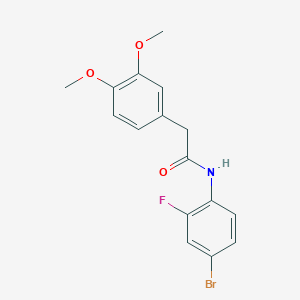
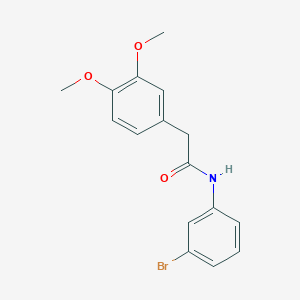
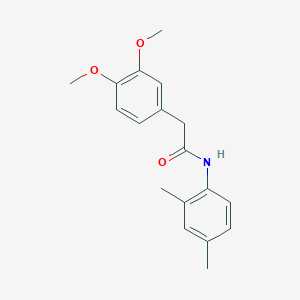

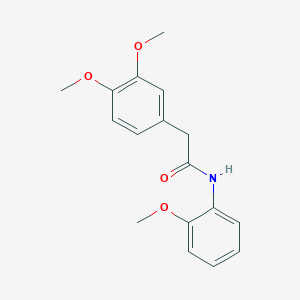
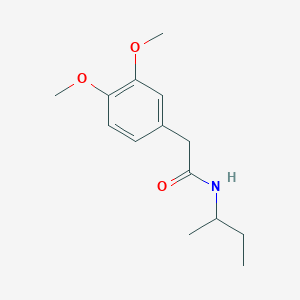
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291211.png)
